molecular formula C14H19N3O4 B7600081 N-(cyclohexylmethyl)-2-(5-nitro-2-oxopyridin-1-yl)acetamide

N-(cyclohexylmethyl)-2-(5-nitro-2-oxopyridin-1-yl)acetamide

Cat. No.: B7600081
M. Wt: 293.32 g/mol
InChI Key: MWLDYBYRDGPONM-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)-2-(5-nitro-2-oxopyridin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound features a cyclohexylmethyl group attached to the nitrogen atom, a nitro group on the pyridine ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)-2-(5-nitro-2-oxopyridin-1-yl)acetamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Acetamide Formation: The acetamide moiety can be introduced by reacting the appropriate amine with acetic anhydride or acetyl chloride.

    Cyclohexylmethyl Group Attachment: The final step involves the attachment of the cyclohexylmethyl group to the nitrogen atom, which can be achieved through alkylation reactions using cyclohexylmethyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)-2-(5-nitro-2-oxopyridin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Reduction: Formation of amines from the nitro group.

    Oxidation: Introduction of additional functional groups.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-2-(5-nitro-2-oxopyridin-1-yl)acetamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial enzymes or cell membranes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(cyclohexylmethyl)-2-(5-nitro-2-oxopyridin-1-yl)acetamide: Unique due to the presence of the cyclohexylmethyl group and nitro group on the pyridine ring.

    This compound: Similar compounds may include other acetamides with different substituents on the pyridine ring or variations in the alkyl group attached to the nitrogen atom.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other acetamides.

Properties

IUPAC Name

N-(cyclohexylmethyl)-2-(5-nitro-2-oxopyridin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c18-13(15-8-11-4-2-1-3-5-11)10-16-9-12(17(20)21)6-7-14(16)19/h6-7,9,11H,1-5,8,10H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLDYBYRDGPONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)CN2C=C(C=CC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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